(Z)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)(methoxy)amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridine ring, and a methoxyamine group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and pyridine rings would likely contribute to the compound’s stability and could also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the imidazole and pyridine rings might participate in aromatic substitution reactions, while the methoxyamine group could potentially be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors such as its molecular structure and the functional groups it contains .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including those with imidazole and pyridine moieties, are vital in medicinal chemistry due to their wide range of pharmacological activities. These activities encompass antibacterial, antifungal, anti-inflammatory, and antitumor effects, among others. The significance of these compounds lies in their structural versatility, which allows for the development of novel therapeutic agents with potentially reduced side effects. The comprehensive exploration of heterocyclic compounds continues to be a promising avenue for drug discovery and development, particularly in the context of addressing multi-drug resistant bacterial infections and other pressing health challenges (Sanapalli et al., 2022).
Heterocyclic Aromatic Amines and Food Safety
Heterocyclic aromatic amines (HAAs) formed during the thermal processing of meat are of significant concern due to their potential carcinogenicity. The analysis, formation, and mitigation of HAAs in food processing highlight the importance of understanding their impact on food safety. Studies suggest that natural or synthetic flavorings and antioxidant-rich marinades, as well as pre-treatments like microwave heating, can attenuate the levels of HAAs, mitigating their potential health risks. This research underscores the need for effective reduction strategies during food processing and controlled dietary intake to safeguard human health (Chen et al., 2020).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials, owing to their high electron density and ability to form stable chelating complexes with surface metallic atoms. The efficacy of quinoline derivatives in preventing metallic corrosion, particularly when they contain polar substituents, makes them valuable in various industrial applications. This highlights the diversity of applications for heterocyclic compounds beyond the pharmaceutical domain, extending into materials science and engineering (Verma et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N4O/c1-7(20-22-3)11-6-21(8(2)19-11)12-10(14)4-9(5-18-12)13(15,16)17/h4-6H,1-3H3/b20-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJFJDBXWBPOH-SCDVKCJHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N\OC)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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